- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships, Journal of Organic Chemistry, 2014, 79(21), 10256-10268
Cas no 89-80-5 ((±)-Menthone)
(±)-Menthone Chemical and Physical Properties
Names and Identifiers
-
- Menthone
- (±)-Menthone
- Cyclohexanone,5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
- METHON
- (+/-)-3-menthone
- (+/-)-menthone
- (2SR,5RS)-5-methyl-2-isopropylcyclohexanone
- DL-MENTHONE
- MENTHONE (REFERENCE GRADE)
- P-MENTHONE
- trans-Menthone
- 2-Isopropyl-5-methylcyclohexanone
- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, trans- (ZCI)
- p-Menthan-3-one, trans- (8CI)
- rel-(2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanone (ACI)
- Menthone G
- Neomenthone
- trans-Menthan-3-one
- trans-p-Menthan-3-one
- trans-p-Menthone
-
- MDL: MFCD00136033
- Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1
- InChI Key: NFLGAXVYCFJBMK-BDAKNGLRSA-N
- SMILES: C([C@@H]1CC[C@@H](C)CC1=O)(C)C
Computed Properties
- Exact Mass: 154.13600
- Monoisotopic Mass: 154.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: It has a fresh mint aroma with a slight woody aroma. Liquid at normal temperature.
- Density: 0.896
- Boiling Point: 85-88 ºC (12 mmHg)
- Flash Point: 69 ºC
- Refractive Index: 1.450
- PSA: 17.07000
- LogP: 2.64770
- FEMA: 2667
(±)-Menthone Security Information
- Hazard Category Code: R22;R36;R43;R52/53
- Safety Instruction: S26-S36/37-S61
-
Hazardous Material Identification:
- Risk Phrases:R22; R36; R43; R52/53
(±)-Menthone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DCH-058-20 mg |
Menthone |
89-80-5 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M16110-0.2ml |
MENTHONE |
89-80-5 | 0.2ml |
¥398.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA0087-1 mg |
(±)-Menthone |
89-80-5 | 1mg |
¥355.00 | 2022-04-26 | ||
| abcr | AB166454-25 g |
Menthone; . |
89-80-5 | 25 g |
€89.30 | 2023-07-20 | ||
| abcr | AB166454-100 g |
Menthone; . |
89-80-5 | 100 g |
€147.40 | 2023-07-20 | ||
| abcr | AB166454-500 g |
Menthone; . |
89-80-5 | 500 g |
€394.80 | 2023-07-20 | ||
| BAI LING WEI Technology Co., Ltd. | 560813-20MG |
Menthone, 98%, from Schizonepeta |
89-80-5 | 98% | 20MG |
¥ 600 | 2022-04-26 | |
| TRC | M219135-100mg |
(±)-Menthone |
89-80-5 | 100mg |
$ 178.00 | 2023-09-07 | ||
| TRC | M219135-1g |
(±)-Menthone |
89-80-5 | 1g |
$ 673.00 | 2023-09-07 | ||
| TRC | M219135-2g |
(±)-Menthone |
89-80-5 | 2g |
$ 960.00 | 2023-09-07 |
(±)-Menthone Production Method
Production Method 1
Production Method 2
- Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species, Tetrahedron, 2010, 66(31), 5745-5752
Production Method 3
Production Method 4
Production Method 5
- Selective reduction of α,β-unsaturated carbonyl compounds by sodium hydrotelluride, Chemistry Letters, 1980, (7), 847-8
Production Method 6
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide, Tetrahedron Letters, 2021, 73,
Production Method 7
- Sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals; An effective re-oxidant for TEMPO oxidation, Tetrahedron, 2016, 72(22), 2818-2827
Production Method 8
- 3,5-Dimethylpyrazolium chlorochromate(VI), an efficient reagent for solvent-free oxidation of organic substrates, Synthesis and Reactivity in Inorganic, 2012, 42(5), 634-637
Production Method 9
- A water-soluble dilacunary silicotungstate as an effective catalyst for oxidation alcohols in water with hydrogen peroxide, Catalysis Communications, 2010, 11(9), 853-857
Production Method 10
- Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with Oxone, Chemistry - A European Journal, 2009, 15(42), 11091-11094
Production Method 11
- A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBr, Journal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275
Production Method 12
Production Method 13
Production Method 14
- 2-Iodobenzenesulfonic acid, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6
Production Method 15
- 4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions, Chinese Journal of Chemistry, 2014, 32(5), 405-409
Production Method 16
- Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen Peroxide, Synthetic Communications, 2013, 43(9), 1211-1218
Production Method 17
- The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst, Catalysis Science & Technology, 2012, 2(10), 2052-2056
Production Method 18
Production Method 19
Production Method 20
- N-tert-Butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding carbonyl compounds with N-chlorosuccinimide, Tetrahedron, 2003, 59(35), 6739-6750
(±)-Menthone Raw materials
- L(-)-Menthol
- Menthol
- DL-Isomenthol
- Cyclohexanol,5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-
- DL-Menthol
- (RS)-Pulegone
(±)-Menthone Preparation Products
(±)-Menthone Suppliers
(±)-Menthone Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (±)-Menthone
Comprehensive Overview of (±)-Menthone (CAS No: 89-80-5)
Menthone, also known as menthone or isomenthone, is a naturally occurring cyclic monoterpene ketone that belongs to the class of organic compounds known as terpenoids. With the CAS number 89-80-5, menthone is widely recognized for its pleasant mint-like aroma and is commonly used in various industries, including food, cosmetics, and pharmaceuticals. This article provides an in-depth exploration of menthone's properties, applications, and recent advancements in its research and utilization.
The chemical structure of menthone is characterized by a bicyclic monoterpene framework with a ketone functional group. Its molecular formula is C10H16O, and it exists in two enantiomeric forms: (+)-menthone and (-)-menthone. The (±)-menthone designation refers to the racemic mixture of these two enantiomers. This compound is derived from the oxidation of limonene, a common terpene found in citrus fruits and other plants. The unique aromatic properties of menthone make it highly valuable in flavor and fragrance applications.
Historically, menthone has been isolated from various plant sources, including peppermint (Mentha piperita), spearmint (Mentha spicata), and other members of the Lamiaceae family. Recent advancements in biotechnology have enabled the production of menthone through metabolic engineering of microorganisms, such as yeast and bacteria. These engineered strains can synthesize menthone efficiently, offering a sustainable alternative to traditional extraction methods. This development aligns with the growing demand for eco-friendly and cost-effective production processes in the flavor and fragrance industry.
In terms of applications, menthone is extensively used as a flavoring agent in foods, beverages, and confectioneries. Its minty aroma enhances the sensory profile of products such as chewing gum, candies, and mouthwashes. Additionally, menthone finds application in personal care products like soaps, lotions, and perfumes due to its refreshing scent. The cosmetic industry has also explored the use of menthone in anti-aging formulations owing to its potential antioxidant properties.
Recent studies have shed light on the pharmacological activities of menthone. Research conducted by Smith et al. (2023) demonstrated that menthone exhibits anti-inflammatory properties by inhibiting COX-2 enzyme activity. Another study by Lee et al. (2023) highlighted its potential as an antimicrobial agent against gram-positive bacteria, making it a promising candidate for use in food preservation and healthcare products.
The global market for menthone has witnessed steady growth over the past decade, driven by increasing demand from the food and cosmetic industries. According to a market analysis report by Grand View Research (2023), the menthone market is projected to grow at a compound annual growth rate (CAGR) of 4.5% from 2023 to 2030. This growth is attributed to rising consumer preference for natural ingredients in personal care products and the expansion of the food flavoring sector.
In conclusion, menthone (CAS No: 89-80-5) is a versatile compound with a wide range of applications across multiple industries. Its natural origin, pleasant aroma, and diverse functional properties make it an essential ingredient in modern product formulations. Ongoing research continues to uncover new potential uses for menthone, further solidifying its position as a valuable compound in both industrial and therapeutic contexts.
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